(S)-Isopropyl (7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

(S)-Isopropyl (7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate is a chiral, enantiopure tetrahydrocyclopenta[b]indole derivative featuring a 7-bromo substituent and an isopropyl carbamate protecting group at the 2-position. This compound belongs to a privileged scaffold class extensively patented by Eli Lilly and Company as selective androgen receptor modulators (SARMs).

Molecular Formula C15H17BrN2O2
Molecular Weight 337.21 g/mol
Cat. No. B12509135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Isopropyl (7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate
Molecular FormulaC15H17BrN2O2
Molecular Weight337.21 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)NC1CC2=C(C1)NC3=C2C=C(C=C3)Br
InChIInChI=1S/C15H17BrN2O2/c1-8(2)20-15(19)17-10-6-12-11-5-9(16)3-4-13(11)18-14(12)7-10/h3-5,8,10,18H,6-7H2,1-2H3,(H,17,19)
InChIKeySOEQTVSZOBRUER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Guide to (S)-Isopropyl (7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate (CAS 1212283-31-2)


(S)-Isopropyl (7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate is a chiral, enantiopure tetrahydrocyclopenta[b]indole derivative featuring a 7-bromo substituent and an isopropyl carbamate protecting group at the 2-position . This compound belongs to a privileged scaffold class extensively patented by Eli Lilly and Company as selective androgen receptor modulators (SARMs) [1]. It serves as a critical late-stage intermediate for constructing bioactive molecules, including clinical-stage SARM candidates, where the bromine atom provides a versatile synthetic handle for cross-coupling transformations that the 7-cyano or unsubstituted analogs cannot offer .

Substitution Risks for (S)-Isopropyl (7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate: Why Analogs Cannot Be Simply Interchanged


Generic substitution within the tetrahydrocyclopenta[b]indole class is precluded by three interdependent structural features that govern both downstream synthetic compatibility and biological target engagement. The 7-bromo substituent enables Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) that are impossible with the 7-cyano or 7-unsubstituted analogs, directly dictating accessible chemical space . The isopropyl carbamate protecting group exhibits orthogonal deprotection kinetics relative to the widely used tert-butyl carbamate (Boc) analog (CAS 1196037-60-1), allowing chemoselective manipulation in complex synthetic sequences . The (S) absolute configuration at C-2 is essential for downstream stereospecific androgen receptor modulation; racemization or enantiomeric erosion at this stage irreversibly compromises pharmacological activity of final SARM candidates such as LY2452473 [1].

Quantitative Differentiation Evidence for (S)-Isopropyl (7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate


Bromine as a Cross-Coupling Handle: Synthetic Versatility vs. 7-Cyano Analog

The 7-bromo substituent in the target compound enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that are sterically and electronically inaccessible with the 7-cyano analog (CAS 1029691-23-3). The C-Br bond dissociation energy (approximately 339 kJ/mol for aryl bromides) provides a productive balance of stability and reactivity, permitting oxidative addition to Pd(0) catalysts under standard conditions, whereas the C-CN bond is inert toward these transformations . This fundamentally different synthetic reactivity profile determines which downstream molecular diversity can be accessed. All 7-substituted SARM final compounds requiring C-C or C-N bond formation at the 7-position must proceed through the bromo intermediate [1].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Isopropyl vs. tert-Butyl Carbamate: Orthogonal Protecting Group Strategy

The isopropyl carbamate (iPrOCO-) in the target compound provides orthogonal acid-lability relative to the tert-butyl carbamate (Boc) analog (CAS 1196037-60-1). The Boc group is cleaved under typical acidic conditions (TFA, HCl/dioxane), whereas the isopropyl carbamate requires stronger acidic conditions (HBr/AcOH or prolonged TFA) or alternative cleavage methods (TMSI, BBr3) . This differential lability enables sequential deprotection strategies in multi-step syntheses where the Boc group would be prematurely removed. The isopropyl carbamate also offers enhanced crystallinity and improved handling characteristics compared to the Boc analog, which is typically obtained as an oil .

Protecting Group Chemistry Synthetic Strategy Process Chemistry

Stereochemical Integrity: (S)-Enantiomer Requirement for Androgen Receptor Modulation

The (S) absolute configuration at C-2 is essential for downstream androgen receptor (AR) binding. The Eli Lilly patent family (US 7,968,587) explicitly specifies that the C-2 carbon center bearing the carbamate must be in the S configuration when R2 represents -COR2a, which directly encompasses the target compound [1]. The corresponding (R)-enantiomer would place the carbamate in an orientation incompatible with the AR ligand-binding domain, as demonstrated by the SAR studies on the clinical candidate LY2452473 (AR IC50 = 8.565 nM) . The target compound, as the (S)-isopropyl carbamate, preserves this required stereochemistry, whereas the racemic mixture (R,S)-7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine (CAS 1196037-58-7) would necessitate chiral resolution before further elaboration .

Stereochemistry Androgen Receptor SARM

Regioisomeric Purity: 7-Bromo vs. 6-Bromo and 5-Bromo Positional Isomers

The bromination position on the tetrahydrocyclopenta[b]indole core determines downstream biological activity. The 7-bromo isomer (target compound) corresponds to the substitution pattern required for the clinical SARM pharmacophore, where the 7-position substituent occupies a critical pocket in the AR ligand-binding domain [1]. The 6-bromo isomer (CAS 327021-88-5) and 5-bromo isomer (CAS 420802-56-8) are structurally distinct compounds with different reactivity profiles. The 5-bromo isomer has been investigated as a kinase inhibitor scaffold, whereas the 7-bromo isomer is primarily relevant to the SARM and NS5A inhibitor patent families . Bide Pharmatech provides batch-specific QC data (NMR, HPLC, GC) confirming regioisomeric identity and purity for the 7-bromo target compound .

Regiochemistry Quality Control Isomer Purity

Purity Tier Availability: 95% vs. 98% Grades for Different Application Requirements

The target compound is commercially available in two distinct purity grades: 95% (standard research grade) from Bide Pharmatech, and 98% (NLT) from MolCore, providing procurement flexibility based on application requirements . The 98% grade supports ISO-certified quality systems suitable for pharmaceutical R&D and quality control applications, where higher purity minimizes impurity-related variables in biological assays. The Boc analog (CAS 1196037-60-1) is primarily available at 95% purity from the same vendors, giving the isopropyl carbamate a purity ceiling advantage when ultra-high purity is required .

Purity Procurement Quality Assurance

Optimal Application Scenarios for (S)-Isopropyl (7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate Based on Differentiation Evidence


Late-Stage Diversification in SARM Medicinal Chemistry Programs

The 7-bromo substituent uniquely positions this compound for Pd-catalyzed diversification at the position corresponding to the key pharmacophoric element in androgen receptor modulators. Medicinal chemistry teams synthesizing SARM libraries can use this intermediate for Suzuki-Miyaura or Buchwald-Hartwig couplings to install aryl, heteroaryl, or amino substituents at the 7-position, directly accessing the substitution patterns claimed in Eli Lilly's SARM patent family (US 7,968,587) [1]. This contrasts with the 7-cyano analog, which is a synthetic dead-end for further 7-position elaboration. The isopropyl carbamate also remains intact under the basic conditions of cross-coupling, enabling subsequent global deprotection .

Orthogonal Protecting Group Strategies in Multi-Step Total Synthesis

When a synthetic sequence requires differential protection of multiple amine functionalities, the isopropyl carbamate offers orthogonal stability relative to the acid-labile Boc group. This enables chemists to selectively remove a Boc group elsewhere in the molecule using TFA while preserving the isopropyl carbamate at C-2 for later-stage deprotection under stronger acidic conditions (HBr/AcOH or TMSI) [1]. The Boc analog (CAS 1196037-60-1) cannot serve this role when a second Boc group is present in the substrate, making the isopropyl carbamate the enabling choice for convergent synthetic strategies .

Pharmaceutical R&D Requiring High-Purity Chiral Intermediates with QC Traceability

For pharmaceutical development programs operating under ISO-certified quality systems, the 98% NLT purity grade from MolCore provides the purity ceiling required for impurity profiling and analytical method validation [1]. The combination of (S)-stereochemical purity (eliminating the need for in-house chiral resolution), regioisomeric confirmation (7-bromo assignment verified by NMR), and comprehensive batch-specific QC documentation (NMR, HPLC, GC) meets the documentation standards expected in IND-enabling chemistry and early-phase GMP campaigns .

Intermediate for NS5A Inhibitor Scaffold Exploration

Beyond the SARM application, the tetrahydrocyclopenta[b]indole core is a recognized scaffold in HCV NS5A inhibitor research, with multiple patent families (Merck MK-8742/elbasvir class) employing tetracyclic indole architectures [1]. The 7-bromo intermediate provides a functionalized entry point for constructing tetracyclic NS5A inhibitor analogs through N4-alkylation followed by 7-position cross-coupling, enabling exploration of chemical space around the indole periphery that is directly relevant to antiviral drug discovery .

Quote Request

Request a Quote for (S)-Isopropyl (7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.